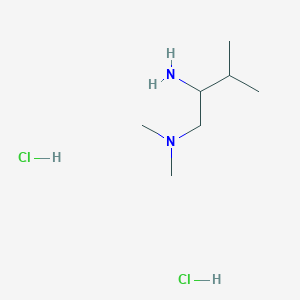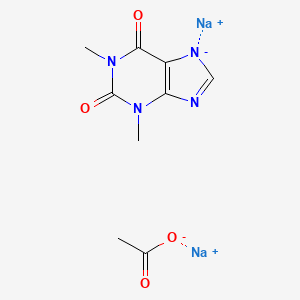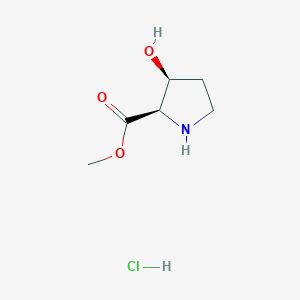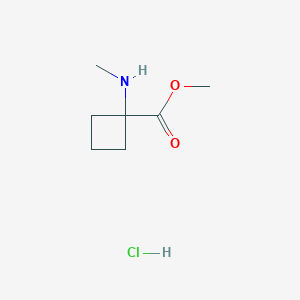
Propylamine Hydroiodide
描述
准备方法
Synthetic Routes and Reaction Conditions
Propylamine Hydroiodide can be synthesized by reacting propylamine with hydroiodic acid. The reaction typically involves adding hydroiodic acid to propylamine under controlled conditions, followed by purification steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful handling of reactants and optimization of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Propylamine Hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated products, while oxidation reactions could produce corresponding amine oxides .
科学研究应用
Propylamine Hydroiodide has several scientific research applications, including:
Perovskite Solar Cells: It is used to passivate defects in perovskite films, enhancing the efficiency and stability of perovskite solar cells.
Light-Emitting Diodes (LEDs): It can be incorporated into perovskite structures to improve the performance of LEDs.
Material Science: It is used to tune the properties of perovskite materials, such as band-gap, stability, and electrical conductivity.
作用机制
The mechanism by which Propylamine Hydroiodide exerts its effects involves the passivation of defects in perovskite films. It interacts with the surface and grain boundary defects, reducing non-radiative recombination and enhancing the overall performance of the material . The molecular targets include the defect sites within the perovskite structure, and the pathways involved are primarily related to defect passivation and charge carrier dynamics .
相似化合物的比较
Similar Compounds
- Ethylamine Hydroiodide
- Methylamine Hydroiodide
- Butylamine Hydroiodide
Comparison
Compared to similar compounds, Propylamine Hydroiodide offers unique advantages in terms of its ability to form stable 2D and 3D hybrid perovskite structures. This results in improved stability and electronic properties of the perovskite films . Additionally, its longer alkyl chain compared to ethylamine and methylamine hydroiodides provides better defect passivation and enhanced material properties .
属性
IUPAC Name |
propan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPQOZCVIEHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14488-45-0 | |
| Record name | Propylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does propylamine hydroiodide interact with perovskite films in solar cell applications?
A1: this compound (PAI) acts as a surface passivating agent for perovskite films. [] Instead of forming a new perovskite material, PAI directly interacts with the perovskite surface during the annealing process. This interaction effectively passivates surface defects, reducing non-radiative recombination, which is detrimental to solar cell efficiency. []
Q2: What are the implications of using this compound on the performance of perovskite solar cells?
A2: Utilizing PAI for surface passivation leads to several performance enhancements in perovskite solar cells:
- Reduced Defect Density: PAI effectively diminishes surface defect density in perovskite films. []
- Improved Charge Transport: By mitigating surface traps, PAI facilitates more efficient charge carrier transport within the device. []
- Enhanced Efficiency and Stability: These improvements contribute to a higher power conversion efficiency and improved long-term stability of the solar cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


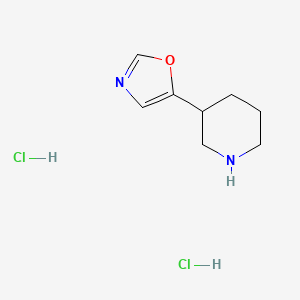
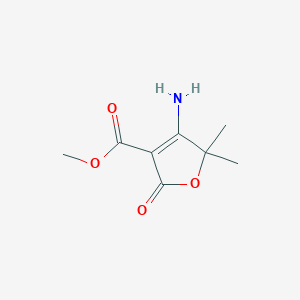
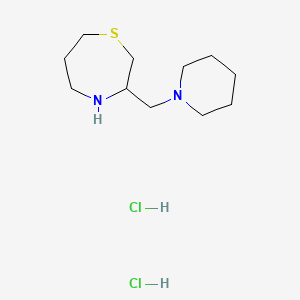
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)

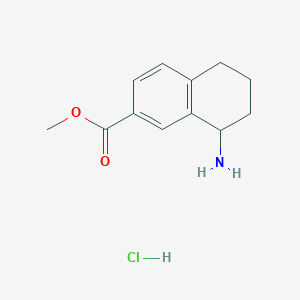
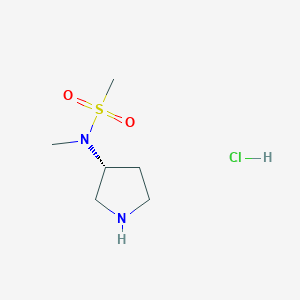
![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)
![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)

